Inulin - 9005-80-5

Inulin

Catalog Number: EVT-461866
CAS Number: 9005-80-5
Molecular Formula: C228H382O191
Molecular Weight: 6179 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Inulin is a type of fructan, a polymer of fructose molecules linked by β(2→1) glycosidic bonds. [, ] It is naturally present in various plants, particularly those belonging to the Asteraceae family, such as chicory, Jerusalem artichoke, and dandelion. [, , ] Inulin can also be produced by some microorganisms, including Streptococcus mutans and fungi from the Aspergillus family. [] Due to its β(2→1) glycosidic bond structure, inulin is resistant to digestion by human enzymes, making it a dietary fiber. []

Inulin is categorized based on its degree of polymerization (DP), which refers to the number of fructose units in the molecule. [] Short-chain inulin, also known as oligofructose, has a DP of 2–10, while long-chain inulin has a DP greater than 10. []

In scientific research, inulin is widely studied for its prebiotic properties, its ability to act as a fat or sugar replacer in food products, and its potential benefits in managing various health conditions, particularly related to gut health and metabolism. [, , , , , , ]

Synthesis Analysis

Inulin is primarily obtained through extraction from plant sources, notably chicory roots and Jerusalem artichoke tubers. [, ] The extraction process generally involves the following steps:

  • Grinding: The plant material is ground to increase surface area for extraction. []
  • Diffusion: Hot water is used to extract inulin from the ground material. []
  • Purification: The extract undergoes purification steps, including acid coagulation, activated carbon treatment, and ion-exchange purification, to remove impurities. []
  • Concentration: The purified extract is concentrated to obtain inulin syrup. []
  • Drying: The syrup can be dried to obtain inulin powder. []

Ultrasound treatment can be used to reduce the DP of inulin from Jerusalem artichoke for specific applications. []

Molecular Structure Analysis

Inulin is a linear polymer of fructose molecules linked by β(2→1) glycosidic bonds. [, ] The chain typically ends with a glucose molecule linked to fructose by an α(1→2) bond. [] The DP of inulin varies depending on the source and extraction method. []

Mechanism of Action

Inulin exerts its prebiotic effects by selectively promoting the growth and activity of beneficial bacteria in the gut, particularly Bifidobacterium and Lactobacillus species. [, , , ] These bacteria ferment inulin, producing short-chain fatty acids (SCFA) such as acetate, propionate, and butyrate. [, , ] SCFA have various beneficial effects, including:

  • Lowering colonic pH: This inhibits the growth of pathogenic bacteria. []
  • Providing energy to colonocytes: This promotes gut health. []
  • Modulating immune responses: This contributes to overall health. []

Inulin may also influence mineral absorption by altering the gut environment. [, ] It has been shown to increase calcium absorption in some studies, [] while its effect on magnesium absorption is less clear. []

Physical and Chemical Properties Analysis

Inulin is a white, odorless, and tasteless powder with a slightly sweet taste. [] It is soluble in hot water, forming a viscous solution. [, ] The viscosity of inulin solutions increases with increasing DP. [] Inulin is a hygroscopic substance, meaning it readily absorbs moisture from the air. []

Applications

Food Science

  • Fat replacer: Inulin's creamy texture and ability to mimic the mouthfeel of fat make it a suitable fat replacer in various food products, such as yogurt, ice cream, and mayonnaise. [, , ]
  • Sugar replacer: Inulin's mild sweetness allows it to be used as a sugar substitute in some applications, contributing to the development of low-calorie and low-glycemic index food products. []
  • Texture modifier: Inulin can improve the texture of food products, enhancing their creaminess, viscosity, and stability. [, , ]
  • Prebiotic ingredient: Inulin is added to various food products to enhance their prebiotic content and promote gut health. [, , , ]

Nutrition

  • Dietary fiber supplementation: Inulin is used as a dietary fiber supplement to improve gut health, regulate bowel movements, and promote satiety. [, , ]
  • Management of metabolic conditions: Inulin's prebiotic properties and its ability to influence glucose and lipid metabolism make it a potential therapeutic agent for managing conditions such as diabetes, obesity, and dyslipidemia. [, , , , ]

Microbiology

  • Selective cultivation of beneficial bacteria: Inulin is used as a selective substrate to promote the growth of specific bacterial species, such as Bifidobacterium and Lactobacillus, in both in vitro and in vivo studies. [, , ]
  • Production of enzymes: Inulin serves as a substrate for the production of inulinase, an enzyme with various industrial applications. [, , ]
Future Directions
  • Optimizing its use in food products: Research should explore novel applications of inulin in food formulations and develop strategies to overcome its limitations, such as its potential for gastrointestinal discomfort at high doses. []
  • Evaluating its clinical efficacy: Large-scale clinical trials are necessary to assess the efficacy of inulin in managing various health conditions, particularly metabolic disorders and inflammatory bowel diseases. [, ]
  • Exploring its potential in personalized nutrition: Research should investigate the individualized responses to inulin based on factors such as genetics, gut microbiota composition, and dietary habits. []

Related Compounds List:

    Fructose

    Compound Description: Fructose is a simple sugar, categorized as a monosaccharide, known for its sweetness. It is a key component of sucrose (table sugar) and is naturally found in fruits, honey, and some vegetables. In the context of the provided papers, fructose is a product of inulin hydrolysis, facilitated by the enzyme inulinase. [, , , ]

    Relevance: Fructose is directly relevant to inulin as it forms the fundamental structural unit of inulin. Inulin is a polymer composed of fructose units linked together. This structural relationship is highlighted in studies investigating the enzymatic breakdown of inulin into fructose, a process crucial for various applications, including the production of high-fructose syrup (HFS) and fructooligosaccharides (FOS). [, , , ]

    Fructooligosaccharides (FOS)

    Compound Description: Fructooligosaccharides (FOS) are short-chain carbohydrates composed of fructose units linked together, typically containing 2-9 fructose molecules. They are naturally found in certain plants, such as chicory and Jerusalem artichoke, and are also produced commercially from inulin. FOS are considered prebiotics, meaning they promote the growth of beneficial bacteria in the gut. [, , ]

    Relevance: FOS are closely related to inulin, differing primarily in their chain length. FOS are shorter chains of fructose units, while inulin consists of longer chains. This structural similarity results in shared functional properties, including their prebiotic effects. Both FOS and inulin are resistant to digestion in the small intestine and reach the colon, where they are fermented by beneficial gut bacteria. This fermentation process contributes to a healthy gut microbiome. [, , ]

    Sucrose

    Compound Description: Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose units linked together. It is a widely consumed carbohydrate and is found naturally in many plants, including sugarcane and sugar beets. [, , ]

    Relevance: While structurally different from inulin (a fructan), sucrose serves as a comparative carbohydrate source in several studies examining the impact of dietary carbohydrates on gut health and metabolism. For instance, research comparing the effects of inulin and sucrose supplementation on broiler chickens revealed distinct fermentation profiles and impacts on the gastrointestinal microbiota, highlighting the unique properties of inulin as a prebiotic fiber. [] Additionally, studies exploring low glycemic index (GI) food products utilize sucrose as a baseline for comparison when evaluating alternative sweeteners like inulin, particularly in food applications like ice cream. []

    Glucose

    Compound Description: Glucose is a simple sugar and a vital carbohydrate for living organisms. It serves as the primary source of energy for cells and is a key component of many carbohydrates, including starch and cellulose. [, , ]

    Relevance: Glucose, while not a structural component of inulin, plays a significant role in related research. As a fundamental sugar, glucose serves as a control or comparison point in studies investigating inulin's effects on various physiological processes, such as glucose metabolism and blood sugar regulation. Research exploring inulin's potential to influence blood glucose levels often compares its effects to those of glucose or other digestible carbohydrates. [] Furthermore, glucose is integral to understanding the broader carbohydrate metabolism pathways affected by inulin and its derivatives. []

    Galactose

    Compound Description: Galactose is a monosaccharide sugar found in milk and dairy products as part of the disaccharide lactose. It is also a component of certain plant cell walls. [, ]

    Relevance: While galactose is not directly present in inulin, it is a constituent of other polysaccharides that are studied in conjunction with inulin, particularly in research focused on plant cell wall structure and composition. For example, studies examining the impact of inulin on fungal cell wall properties compared the glycosyl composition of cell walls from fungi grown on inulin-containing media to those grown on sucrose, revealing differences in the presence of specific linkages, including those involving galactose. [] These findings contribute to a more comprehensive understanding of how inulin influences cell wall architecture in microorganisms.

    Cellulose

    Compound Description: Cellulose is a complex carbohydrate and the primary structural component of plant cell walls. It is a linear polymer composed of glucose units linked together, making it indigestible by humans but an important source of dietary fiber. []

    Relevance: Cellulose, as a major dietary fiber component, is often studied alongside inulin to compare and contrast their effects on gut health and physiology. Research investigating the impact of different fiber types on hypertension and renal function in rats used cellulose as a control diet compared to inulin-enriched diets. This allowed researchers to isolate the specific effects of inulin's fermentability on gut microbiota composition and downstream health outcomes. [] These comparative studies help elucidate the unique properties of inulin in modulating gut health.

    Pectin

    Compound Description: Pectin is a soluble fiber found in the cell walls of plants, particularly fruits. It is a complex polysaccharide composed primarily of galacturonic acid units and is commonly used as a gelling agent in food products. [, ]

    Relevance: Pectin, similar to inulin, is a soluble fiber with functional properties in food applications. Studies exploring the incorporation of various fibers into food products, such as yogurt, often compare the textural and rheological properties imparted by pectin and inulin. These investigations aim to optimize the sensory characteristics and stability of low-fat or functional food products by utilizing these fibers' unique properties. []

    Starch

    Compound Description: Starch is a complex carbohydrate and a primary energy storage molecule in plants. It is a polymer composed of glucose units and is a major source of calories in the human diet. []

    Relevance: Starch, as the most prevalent digestible carbohydrate in the human diet, provides a contrasting point of reference when investigating the effects of inulin, a non-digestible carbohydrate. Studies examining the impact of dietary interventions on gut health and metabolic parameters often compare the effects of inulin supplementation to diets rich in starch or other easily digestible carbohydrates. This comparison allows researchers to better understand the specific mechanisms by which inulin, as a prebiotic fiber, influences gut microbiota composition, gut barrier integrity, and host metabolic responses. []

    Raffinose

    Compound Description: Raffinose is a trisaccharide sugar, meaning it is composed of three monosaccharide units: galactose, glucose, and fructose. It is found in various plants, particularly legumes and cruciferous vegetables. []

    Stachyose

    Compound Description: Stachyose is a tetrasaccharide sugar composed of two galactose units, one glucose unit, and one fructose unit. Like raffinose, it is found in plants, particularly beans and other legumes. []

    Properties

    CAS Number

    9005-80-5

    Product Name

    Inulin

    IUPAC Name

    2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

    Molecular Formula

    C228H382O191

    Molecular Weight

    6179 g/mol

    InChI

    InChI=1S/C228H382O191/c229-1-76-114(268)152(306)153(307)191(381-76)419-228(190(344)151(305)113(38-266)418-228)75-380-227(189(343)150(304)112(37-265)417-227)74-379-226(188(342)149(303)111(36-264)416-226)73-378-225(187(341)148(302)110(35-263)415-225)72-377-224(186(340)147(301)109(34-262)414-224)71-376-223(185(339)146(300)108(33-261)413-223)70-375-222(184(338)145(299)107(32-260)412-222)69-374-221(183(337)144(298)106(31-259)411-221)68-373-220(182(336)143(297)105(30-258)410-220)67-372-219(181(335)142(296)104(29-257)409-219)66-371-218(180(334)141(295)103(28-256)408-218)65-370-217(179(333)140(294)102(27-255)407-217)64-369-216(178(332)139(293)101(26-254)406-216)63-368-215(177(331)138(292)100(25-253)405-215)62-367-214(176(330)137(291)99(24-252)404-214)61-366-213(175(329)136(290)98(23-251)403-213)60-365-212(174(328)135(289)97(22-250)402-212)59-364-211(173(327)134(288)96(21-249)401-211)58-363-210(172(326)133(287)95(20-248)400-210)57-362-209(171(325)132(286)94(19-247)399-209)56-361-208(170(324)131(285)93(18-246)398-208)55-360-207(169(323)130(284)92(17-245)397-207)54-359-206(168(322)129(283)91(16-244)396-206)53-358-205(167(321)128(282)90(15-243)395-205)52-357-204(166(320)127(281)89(14-242)394-204)51-356-203(165(319)126(280)88(13-241)393-203)50-355-202(164(318)125(279)87(12-240)392-202)49-354-201(163(317)124(278)86(11-239)391-201)48-353-200(162(316)123(277)85(10-238)390-200)47-352-199(161(315)122(276)84(9-237)389-199)46-351-198(160(314)121(275)83(8-236)388-198)45-350-197(159(313)120(274)82(7-235)387-197)44-349-196(158(312)119(273)81(6-234)386-196)43-348-195(157(311)118(272)80(5-233)385-195)42-347-194(156(310)117(271)79(4-232)384-194)41-346-193(155(309)116(270)78(3-231)383-193)40-345-192(39-267)154(308)115(269)77(2-230)382-192/h76-191,229-344H,1-75H2

    InChI Key

    UMGSZTYVVMHARA-RYKCJHNISA-N

    SMILES

    C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O

    Solubility

    280 mg/mL (at 80 °C), insoluble at room temperature

    Synonyms

    NA

    Canonical SMILES

    C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O

    Isomeric SMILES

    C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.